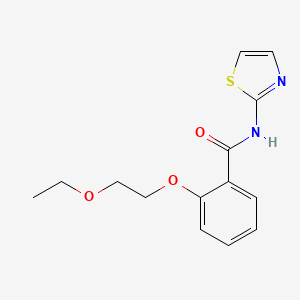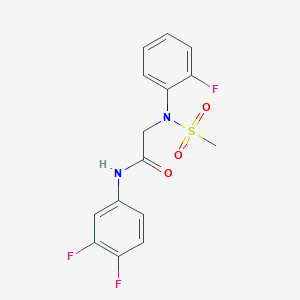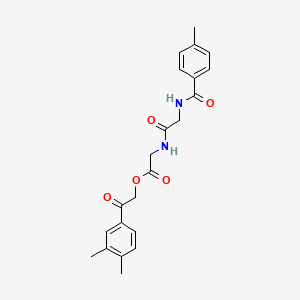
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride
描述
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressive agent, but its unique mechanism of action has led to investigations into its potential use in treating a variety of diseases.
科学研究应用
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have immunosuppressive properties and has been investigated for its use in treating autoimmune diseases such as multiple sclerosis. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has also been shown to have anti-cancer properties and has been studied for its use in treating various types of cancer. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been investigated for its potential use in treating cardiovascular diseases and for its neuroprotective effects.
作用机制
The mechanism of action of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride involves the modulation of sphingosine-1-phosphate (S1P) receptors. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride is phosphorylated in vivo to form (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride-phosphate, which acts as an agonist at S1P receptors. This results in the internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is unique and has led to investigations into the potential use of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride in treating a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride are complex and varied. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been shown to have immunosuppressive effects, leading to a reduction in the number of circulating lymphocytes. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been investigated for its potential to reduce the risk of transplant rejection and to treat autoimmune diseases such as multiple sclerosis. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been shown to have anti-cancer properties, inhibiting tumor growth and metastasis.
实验室实验的优点和局限性
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has a unique mechanism of action that has led to investigations into its potential use in treating a variety of diseases. However, there are also limitations to the use of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride in lab experiments. It has been shown to have toxic effects at high doses, and its use in animal studies requires careful monitoring of dose and toxicity.
未来方向
There are several future directions for research on (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride. One area of investigation is the potential use of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride in treating cardiovascular diseases such as atherosclerosis and myocardial infarction. Additionally, (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride and its potential use in treating a variety of diseases.
属性
IUPAC Name |
3-methoxy-N-(naphthalen-1-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-17-11-5-10-16-12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,16H,5,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKPPZQERHXHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4745782.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745787.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4745792.png)

![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4745832.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![1-(1-adamantyl)-4-{5-[(4-chlorophenoxy)methyl]-2-furyl}-3-buten-2-one](/img/structure/B4745857.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)
![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)